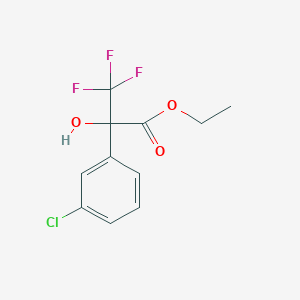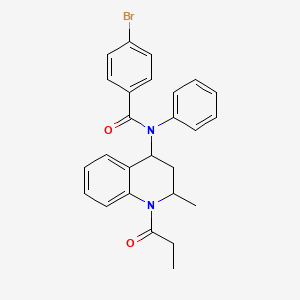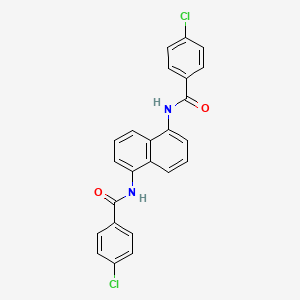![molecular formula C11H8F3N3O B12453615 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12453615.png)
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a chemical compound with the molecular formula C11H8F3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoromethyl group and the phenol moiety in its structure makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Phenol Formation: The phenol moiety can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a hydroxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, hydroxylamines, and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
2-Amino-6-(trifluoromethyl)pyrimidine: A compound with a similar structure but lacking the phenol moiety.
2-Amino-4-(trifluoromethyl)phenol: A compound with a similar structure but lacking the pyrimidine ring.
Uniqueness
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to the presence of both the trifluoromethyl group and the phenol moiety in its structure
Propiedades
Fórmula molecular |
C11H8F3N3O |
|---|---|
Peso molecular |
255.20 g/mol |
Nombre IUPAC |
2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(16-10(15)17-9)6-3-1-2-4-8(6)18/h1-5,18H,(H2,15,16,17) |
Clave InChI |
DNJQMHSNTGUDTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)

![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)

![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)

![2-(4-Methoxy-phenyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12453592.png)
![N-cycloheptyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453598.png)
![1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12453612.png)
![3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
